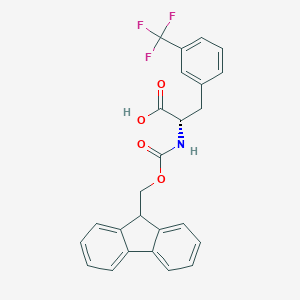

Fmoc-L-3-Trifluorometilfenilalanina

Descripción general

Descripción

Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-trifluoromethylphenylalanine. This compound is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether, but insoluble in water . It is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Scientific Research Applications

In medicinal chemistry, peptides incorporating Fmoc-L-3-Trifluoromethylphenylalanine may exhibit improved pharmacokinetic properties and increased resistance to enzymatic degradation. This makes them promising candidates for therapeutic applications, particularly in drug design.

Case Study: Research has shown that β-peptides containing this compound display enhanced binding affinity to target proteins such as hDM2, significantly improving their potential as therapeutic agents against cancer .

Bioconjugation

The compound is also employed in bioconjugation techniques, which facilitate the attachment of peptides to various biomolecules for targeted drug delivery systems. This application is particularly valuable in developing novel therapeutic agents with improved specificity and efficacy.

| Bioconjugation Use | Details |

|---|---|

| Targeted Drug Delivery | Facilitates attachment of peptides to biomolecules; enhances specificity in drug targeting. |

Research in Protein Engineering

Fmoc-L-3-Trifluoromethylphenylalanine aids researchers in modifying proteins to study structure-function relationships. Its unique properties allow for insights into protein interactions and stability.

Case Study: Studies have utilized this compound to investigate enzyme-substrate specificity, demonstrating its role as a substrate or inhibitor in enzyme assays.

Mecanismo De Acción

Target of Action

Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity

Pharmacokinetics

43 g/mol , which may influence its bioavailability.

Action Environment

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of Fmoc-L-3-Trifluoromethylphenylalanine are not fully understood yet. It is known that it plays a role in solid phase synthesis, for the synthesis of peptides and proteins

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-L-3-Trifluoromethylphenylalanine in laboratory settings are not well-documented. It is known that it is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .

Dosage Effects in Animal Models

The effects of Fmoc-L-3-Trifluoromethylphenylalanine vary with different dosages in animal models are not well-documented. It is known that it is not to be used for therapeutic purposes and cannot be sold to patients .

Metabolic Pathways

The metabolic pathways that Fmoc-L-3-Trifluoromethylphenylalanine is involved in are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .

Transport and Distribution

The transport and distribution of Fmoc-L-3-Trifluoromethylphenylalanine within cells and tissues are not well-documented. It is known that it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .

Subcellular Localization

The subcellular localization of Fmoc-L-3-Trifluoromethylphenylalanine and any effects on its activity or function are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-L-3-Trifluoromethylphenylalanine typically involves the reaction of L-3-trifluoromethylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction proceeds as follows:

Reaction: L-3-trifluoromethylphenylalanine is reacted with Fmoc-Cl in the presence of a base such as sodium bicarbonate or triethylamine.

Purification: The product is then purified by crystallization or column chromatography to obtain high-purity Fmoc-L-3-Trifluoromethylphenylalanine.

Industrial Production Methods

Industrial production methods for Fmoc-L-3-Trifluoromethylphenylalanine are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-L-3-Trifluoromethylphenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative of Fmoc-L-3-Trifluoromethylphenylalanine.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-4-trifluoromethylphenylalanine: Similar in structure but with the trifluoromethyl group at the 4-position instead of the 3-position.

Fmoc-3-fluorophenylalanine: Contains a fluorine atom instead of a trifluoromethyl group.

Fmoc-4-fluorophenylalanine: Similar to Fmoc-3-fluorophenylalanine but with the fluorine atom at the 4-position.

Uniqueness

Fmoc-L-3-Trifluoromethylphenylalanine is unique due to the presence of the trifluoromethyl group at the 3-position, which can significantly influence the chemical and biological properties of the peptides it is incorporated into. This modification can enhance the stability, binding affinity, and overall performance of the resulting peptides in various applications.

Actividad Biológica

Fmoc-L-3-Trifluoromethylphenylalanine (Fmoc-L-3-TFMPhe) is a modified amino acid that has garnered attention in biochemical and medicinal research due to its unique structural properties and potential applications. This article delves into its biological activity, synthesis, and applications based on diverse sources.

Overview of Fmoc-L-3-Trifluoromethylphenylalanine

Fmoc-L-3-TFMPhe is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-trifluoromethylphenylalanine. This compound is typically a white crystalline powder, soluble in organic solvents but insoluble in water, making it suitable for various chemical reactions and biological studies.

The trifluoromethyl group in Fmoc-L-3-TFMPhe enhances the stability and binding affinity of peptides, making it particularly useful in studies involving protein-protein interactions and enzyme-substrate specificity . The unique electronic properties imparted by the trifluoromethyl group can influence the conformational dynamics of peptides, thereby affecting their biological functions .

1. Protein Synthesis

Fmoc-L-3-TFMPhe is predominantly utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for sequential addition of amino acids, facilitating the synthesis of complex peptide structures.

2. Biochemical Studies

This compound is employed in various biochemical assays to study:

- Protein interactions : The trifluoromethyl substitution can enhance the hydrophobicity of peptides, influencing their interaction with proteins.

- Enzyme kinetics : Fmoc-L-3-TFMPhe can serve as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and substrate specificity .

3. Medicinal Chemistry

Research indicates that peptides incorporating Fmoc-L-3-TFMPhe may exhibit improved pharmacokinetic properties and increased resistance to enzymatic degradation. This makes them promising candidates for therapeutic applications, particularly in drug design .

Research Findings and Case Studies

Several studies have highlighted the utility of Fmoc-L-3-TFMPhe in various research contexts:

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRBDCOLBEYRZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942734 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-27-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.